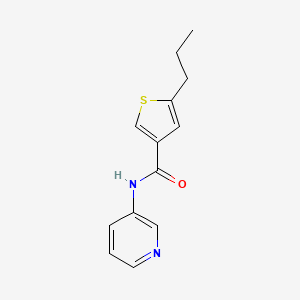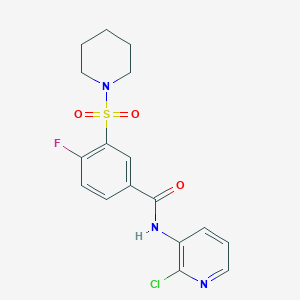![molecular formula C17H22NO2PS B5124442 O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
O,O-diethyl [anilino(phenyl)methyl]phosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-diethyl [anilino(phenyl)methyl]phosphonothioate, commonly known as Parathion, is an organophosphate pesticide that has been widely used for agricultural purposes. It was first synthesized in the 1940s and has been used as an insecticide to control pests on crops such as cotton, corn, and soybeans. Despite its effectiveness, Parathion has been banned in many countries due to its toxicity to humans and the environment.
Mécanisme D'action
Parathion acts as an acetylcholinesterase inhibitor, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and respiratory failure. The inhibition of acetylcholinesterase is irreversible, which makes Parathion highly toxic and potentially lethal.
Biochemical and Physiological Effects:
Parathion exposure can cause a wide range of biochemical and physiological effects. In addition to the symptoms mentioned above, Parathion exposure can also cause nausea, vomiting, diarrhea, headaches, and dizziness. Chronic exposure to Parathion has been linked to long-term health effects such as cancer, reproductive disorders, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Parathion has several advantages as a model compound in toxicology studies. It is highly toxic and has a well-established mechanism of action, which makes it useful for investigating the effects of organophosphate pesticides. However, Parathion also has several limitations. It is highly toxic, which makes it difficult to work with in a laboratory setting. Additionally, Parathion is banned in many countries, which limits its availability for research purposes.
Orientations Futures
For research on Parathion include the development of new antidotes and protective agents, the investigation of long-term health effects of chronic exposure, and the evaluation of alternative methods for pest control that are less toxic to humans and the environment.
Méthodes De Synthèse
Parathion is synthesized by reacting diethyl phosphorochloridate with aniline in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form O,O-diethyl [anilino(phenyl)methyl]phosphonothioate. The synthesis method of Parathion is well-established and has been extensively studied in the literature.
Applications De Recherche Scientifique
Parathion has been widely used as a model compound in toxicology studies due to its high toxicity to humans and animals. It has been used to investigate the mechanism of action of organophosphate pesticides and their effects on the nervous system. Parathion has also been used in studies to evaluate the efficacy of various antidotes and protective agents against organophosphate poisoning. Additionally, Parathion has been used in environmental studies to evaluate its effects on non-target organisms and the ecosystem.
Propriétés
IUPAC Name |
N-[diethoxyphosphinothioyl(phenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2PS/c1-3-19-21(22,20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGALJULGBRHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5124443.png)

![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)